Cas no 2102408-96-6 (METHYL 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE-6-CARBOXYLATE)
2102408-96-6 structure
Product Name:METHYL 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE-6-CARBOXYLATE
CAS-nummer:2102408-96-6
MF:C9H7ClN2O2S
MW:242.682079553604
CID:6628465
PubChem ID:138109665
Update Time:2024-01-08
METHYL 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE-6-CARBOXYLATE Chemische en fysische eigenschappen
Naam en identificatie
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- CID 138109665
- Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-7-methyl-, methyl ester
- METHYL4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE-6-CARBOXYLATE
- METHYL 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE-6-CARBOXYLATE
- 2102408-96-6
-
- Inchi: 1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3
- InChI-sleutel: VCMDQLBWGGAJKW-UHFFFAOYSA-N
- LACHT: C1=NC(Cl)=C2SC(C(OC)=O)=C(C)C2=N1
Berekende eigenschappen
- Exacte massa: 241.9916763g/mol
- Monoisotopische massa: 241.9916763g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 267
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 80.3Ų
Experimentele eigenschappen
- Dichtheid: 1.465±0.06 g/cm3(Predicted)
- Kookpunt: 363.3±37.0 °C(Predicted)
- pka: -0.17±0.40(Predicted)
METHYL 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE-6-CARBOXYLATE Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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